An In-depth Technical Guide to p-Toluic Acid: Core Properties and Characteristics
An In-depth Technical Guide to p-Toluic Acid: Core Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Toluic acid, systematically known as 4-methylbenzoic acid, is an aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. Its structural simplicity, combined with the reactivity of its carboxyl and methyl groups, makes it a versatile building block in various industrial and research applications. This technical guide provides a comprehensive overview of the fundamental properties of p-toluic acid, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Furthermore, this document outlines its key applications, particularly in the context of materials science and as a scaffold in the development of pharmaceuticals and agrochemicals.
Chemical and Physical Properties
p-Toluic acid is a white crystalline solid at room temperature.[1] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol (B145695), acetone, and ether.[1][2] The presence of the electron-donating methyl group on the benzene (B151609) ring slightly influences the acidity of the carboxylic acid group compared to benzoic acid.[2]
Table 1: Physicochemical Properties of p-Toluic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₂ | [1][3] |
| Molecular Weight | 136.15 g/mol | [1][3] |
| Melting Point | 177-180 °C | [1] |
| Boiling Point | 274-275 °C | [1] |
| Density | 1.06 g/cm³ | [1] |
| pKa | ~4.36 | [2] |
| Solubility in water | < 0.1 g/100 mL at 19 °C | [1] |
| Appearance | White to slightly yellow crystalline powder | [1] |
Spectroscopic Data
The structural features of p-toluic acid can be elucidated through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: 1H NMR Spectral Data of p-Toluic Acid (Solvent: DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 12.80 | s | 1H | -COOH | [4] |
| 7.84 | d | 2H | Aromatic H (ortho to -COOH) | [4] |
| 7.29 | d | 2H | Aromatic H (meta to -COOH) | [4] |
| 2.36 | s | 3H | -CH₃ | [4] |
Table 3: 13C NMR Spectral Data of p-Toluic Acid (Solvent: DMSO-d6)
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 167.80 | -COOH | [4] |
| 143.46 | Aromatic C (para to -COOH) | [4] |
| 129.80 | Aromatic C (ortho to -COOH) | [4] |
| 129.55 | Aromatic C (ipso, attached to -COOH) | [4] |
| 128.52 | Aromatic C (meta to -COOH) | [4] |
| 21.55 | -CH₃ | [4] |
Table 4: Key IR Absorption Bands of p-Toluic Acid
| Wavenumber (cm-1) | Intensity | Assignment | Reference(s) |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) | [5] |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) | [5] |
| 1610, 1580, 1510 | Medium-Strong | C=C stretch (aromatic ring) | [5] |
| 1250-1350 | Strong | C-O stretch (carboxylic acid) | [5] |
| 900-950 | Broad, Medium | O-H bend (out-of-plane, carboxylic acid dimer) | [5] |
Table 5: Mass Spectrometry Data of p-Toluic Acid
| m/z | Relative Intensity | Assignment | Reference(s) |
| 136 | High | [M]⁺ (Molecular ion) | [6] |
| 119 | High | [M - OH]⁺ | [6] |
| 91 | Very High | [M - COOH]⁺ (Tropylium ion) | [6] |
| 65 | Medium | [C₅H₅]⁺ | [6] |
Experimental Protocols
Synthesis of p-Toluic Acid via Oxidation of p-Cymene (B1678584)
This protocol details the synthesis of p-toluic acid from p-cymene using nitric acid as the oxidizing agent.[7]
Materials:
-
p-Cymene
-
Concentrated nitric acid (sp. gr. 1.42)
-
Deionized water
-
1 N Sodium hydroxide (B78521) solution
-
Zinc dust
-
5 N Hydrochloric acid
-
Norit (activated carbon)
Equipment:
-
5-L round-bottomed flask
-
Efficient mechanical stirrer
-
Reflux condenser with a gas trap
-
Büchner funnel and hardened filter paper
-
2-L flask
-
Heating mantle
-
Apparatus for continuous extraction
Procedure:
-
In a 5-L round-bottomed flask, combine 2.7 L of water and 750 mL of concentrated nitric acid.
-
Equip the flask with a mechanical stirrer and a reflux condenser connected to a gas trap.
-
Add 105 g (125 mL, 0.78 mole) of p-cymene to the flask and commence stirring.
-
Gently heat the mixture to a boil and maintain reflux for 8 hours.
-
Allow the reaction mixture to cool to room temperature, which will cause the crude p-toluic acid to crystallize.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with 200 mL of water in several small portions.
-
Dissolve the crude product in 850 mL of 1 N sodium hydroxide solution.
-
Transfer the alkaline solution to a 2-L flask, add 20 g of zinc dust, and distill the mixture until the distillate runs clear.
-
Filter the hot solution to remove the zinc dust.
-
In a separate vessel, heat 500 mL of 5 N hydrochloric acid to boiling.
-
Pour the yellowish filtrate in a thin stream into the boiling hydrochloric acid with vigorous stirring to precipitate the p-toluic acid.
-
Cool the mixture, and collect the precipitated acid by filtration.
-
Wash the product with cold water until the washings are free of chloride ions, then dry the product.
-
For further purification, the crude acid can be extracted with toluene for 6 hours. Chilling the toluene extract to 0°C will yield crystalline p-toluic acid. An alternative purification involves dissolving the acid in 0.5 N sodium hydroxide, treating with Norit, filtering, and re-precipitating with hot hydrochloric acid, followed by recrystallization from toluene.[7]
Synthesis of p-Toluic Acid via Hydrolysis of p-Tolunitrile (B1678323)
This method describes the preparation of p-toluic acid through the base-catalyzed hydrolysis of p-tolunitrile.[8]
Materials:
-
p-Tolunitrile
-
10% aqueous sodium hydroxide solution
-
Ethanol
-
Concentrated hydrochloric acid
-
Cold water
Equipment:
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
Combine 5 g of p-tolunitrile, 75 mL of 10% aqueous sodium hydroxide solution, and 15 mL of ethanol in a round-bottomed flask.
-
Heat the mixture under reflux for 1.5 hours. The ethanol helps to prevent the volatile p-tolunitrile from crystallizing in the condenser.[8]
-
After the hydrolysis is complete, cool the solution to room temperature.
-
Neutralize the solution by adding concentrated hydrochloric acid until the precipitation of p-toluic acid is complete.
-
Collect the crystalline product by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a mixture of equal volumes of water and ethanol.
Applications in Research and Drug Development
p-Toluic acid is a valuable precursor in the synthesis of numerous organic molecules.
-
Intermediate for Terephthalic Acid: A primary industrial application of p-toluic acid is as an intermediate in the production of terephthalic acid, a monomer used in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET).[9]
-
Pharmaceutical and Agrochemical Synthesis: The chemical scaffold of p-toluic acid is utilized in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its derivatives have been explored for their potential anti-inflammatory, analgesic, and antibacterial properties.[2]
-
Precursor for Dyes and Polymers: It also serves as a starting material in the synthesis of certain dyes and as an additive in polymer formulations.
While p-toluic acid itself is not typically a signaling molecule, its derivatives are designed to interact with biological targets. For instance, it can be a fragment or building block in the design of enzyme inhibitors or receptor ligands.
Visualized Workflows and Relationships
Safety and Handling
p-Toluic acid may cause skin and eye irritation.[3] It is harmful if ingested, inhaled, or absorbed through the skin.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
p-Toluic acid is a fundamental organic compound with well-characterized physical, chemical, and spectroscopic properties. Its importance as a synthetic intermediate in various industrial processes, from the production of polymers to the synthesis of pharmaceuticals and agrochemicals, is well-established. The experimental protocols provided herein offer reliable methods for its preparation and purification in a laboratory setting. This guide serves as a valuable technical resource for researchers and professionals engaged in chemical synthesis and drug development.
References
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- 2. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 3. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Toluic acid(99-94-5) 1H NMR [m.chemicalbook.com]
- 5. p-Toluic acid(99-94-5) IR Spectrum [m.chemicalbook.com]
- 6. p-Toluic acid(99-94-5) MS [m.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. p-Toluic acid - Wikipedia [en.wikipedia.org]
